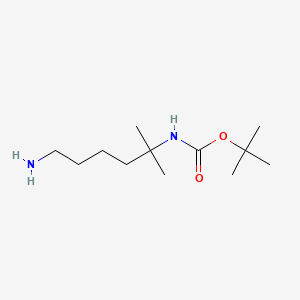

tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate

Description

tert-Butyl N-(6-amino-2-methylhexan-2-yl)carbamate is a carbamate-protected amine derivative featuring a branched hexane backbone with a tertiary butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where Boc-protected amines are widely used to enhance stability during multi-step reactions. Its structural hallmark—a linear aliphatic chain with a terminal amino group—distinguishes it from carbamates with cyclic, bicyclic, or aromatic substituents.

Properties

IUPAC Name |

tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-11(2,3)16-10(15)14-12(4,5)8-6-7-9-13/h6-9,13H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVAOFLLVYJIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-amino-2-methylhexan-2-ol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-amino-2-methylhexan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected amines and other derivatives .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of pharmaceuticals and bioactive molecules. It serves as a protecting group for amines, facilitating the synthesis of peptides and other biologically relevant compounds .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, leading to the formation of desired products. The molecular pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Cyclopentyl and Piperidine Derivatives

Examples :

Key Differences :

- Structure : Cyclopentyl and piperidine analogs incorporate rigid cyclic backbones, whereas the target compound has a flexible aliphatic chain.

- Reactivity: The hydroxyl or methyl groups on cyclic derivatives influence hydrogen bonding and lipophilicity. The terminal amino group in the target compound enhances nucleophilicity, making it more reactive in coupling reactions.

- Applications : Cyclic carbamates are often used in CNS drug candidates due to their conformational restraint, while the target compound’s flexibility may suit peptide mimetics or kinase inhibitors.

Bicyclic Carbamates

Examples :

Key Differences :

- Steric Effects : Bicyclic structures impose significant steric hindrance, limiting accessibility in enzyme-active sites. The linear hexane chain of the target compound offers reduced steric constraints.

- Synthetic Complexity : Bicyclic derivatives require multi-step syntheses involving ring-closing metathesis or cycloadditions, whereas the target compound can be synthesized via straightforward Boc protection of a primary amine.

Aromatic and Heteroaromatic Carbamates

Examples :

Key Differences :

- Electronic Properties : Aromatic/heteroaromatic systems enable π-π stacking interactions, critical for DNA intercalation or receptor binding. The target compound’s aliphatic chain lacks such interactions but offers superior solubility in polar solvents.

- Biological Targets: Purine derivatives (e.g., CAS: 2243290-87-9) are used in nucleoside analog development, while the target compound may be better suited for non-aromatic targets.

Fluorinated and Halogenated Analogs

Examples :

Key Differences :

- Electron-Withdrawing Effects: Fluorine and chlorine substituents alter electronic density, affecting metabolic stability and binding affinity. The target compound’s amino group may increase susceptibility to oxidation but improves aqueous solubility.

- Applications : Halogenated analogs are prioritized in agrochemicals or antivirals, while the target compound’s unsubstituted chain is advantageous in prodrug design.

Comparative Data Table

Biological Activity

Tert-butyl N-(6-amino-2-methylhexan-2-yl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Chemical Name : this compound

- Molecular Formula : C₁₂H₂₂N₂O₂

- Molecular Weight : 226.32 g/mol

- CAS Number : 1239589-52-6

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The carbamate functional group can interact with various enzymes, potentially serving as an inhibitor or activator depending on the target.

Antitumor Activity

Recent studies have indicated that carbamate derivatives can exhibit significant antitumor properties. For instance, compounds similar in structure to this compound have shown:

- Inhibition of Cell Proliferation : In vitro assays demonstrated that related compounds inhibited the proliferation of cancer cell lines, including leukemia and lung cancer cells.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | RS4;11 (ALL) | < 2 |

| Compound B | NB4 (APL) | 1.65 - 5.51 |

| Compound C | NCI-H1299 (NSCLC) | 5.51 |

These findings suggest a potential mechanism where the compound may induce apoptosis in cancer cells through modulation of the STAT3 signaling pathway, which is often overactive in malignancies.

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by inhibiting pathways such as NF-kB and STAT1 signaling. This is particularly relevant in chronic inflammatory conditions where such pathways contribute to disease progression.

Study on Structural Analogues

A comparative study on structurally related carbamates revealed that modifications in the alkyl chain significantly influenced biological activity. For example, the introduction of hydrophilic groups at specific positions enhanced binding affinity and potency against certain cancer cell lines.

Cellular Mechanisms

Research has shown that compounds like this compound can affect cell cycle progression. In one study, treatment with a similar compound led to:

- G1 Phase Arrest : Indicating a halt in cell cycle progression.

- Increased Apoptosis : Detected via flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.